4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
CAS No.: 865650-78-8
Cat. No.: VC3067590
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865650-78-8 |
|---|---|
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 4-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C9H8ClN3/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6H2,(H,12,13) |
| Standard InChI Key | MYXGSDLZBNENKB-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=NNC(=C2)CCl |
| Canonical SMILES | C1=CN=CC=C1C2=NNC(=C2)CCl |
Introduction
Structural Characteristics and Properties
Molecular Structure
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine consists of a pyridine ring connected to a pyrazole ring at the 3-position of the pyrazole. The chloromethyl group is attached at the 5-position of the pyrazole ring. This arrangement creates a molecule with multiple reactive sites and specific electronic properties that distinguish it from other pyrazole-pyridine derivatives.
The compound differs structurally from related molecules such as 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which features a different connection pattern between the heterocyclic rings and placement of the chlorine atom directly on the pyrazole ring rather than on a methyl group .
Comparative Structural Analysis
Table 1 below compares the structural features of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine with related compounds to highlight key differences:
Predicted Physical and Chemical Properties
Based on its structure, 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is expected to exhibit the following properties:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Moderate solubility in polar organic solvents such as DMF, acetonitrile, and alcohols
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Reactivity: The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions
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Basicity: The pyridine nitrogen acts as a weak base, while the pyrazole N-H can participate in hydrogen bonding
Cross-Coupling Approach
An alternative synthetic strategy could involve the connection of pre-formed pyridine and pyrazole units through cross-coupling reactions:
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Preparation of a 4-metallated pyridine derivative
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Synthesis of a 3-halogenated 5-(chloromethyl)-1H-pyrazole
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Palladium-catalyzed cross-coupling to form the pyridine-pyrazole bond
This approach offers more control over substitution patterns but requires the synthesis of more complex starting materials.
Analytical Characterization
Spectroscopic Analysis
Table 3 presents the expected spectroscopic data for 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine based on structurally similar compounds:
Purification and Analysis Methods
The purification and characterization of 4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine would likely involve:
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Column chromatography using silica gel with ethyl acetate/hexanes as eluent, similar to methods used for related compounds
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Recrystallization from appropriate solvent systems
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HPLC analysis using reverse-phase conditions
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Mass spectrometry to confirm molecular structure
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